Methyl 4-{4-[4-(4-fluorophenyl)-2-pyrimidinyl]phenoxy}butanoate
Description
Methyl 4-{4-[4-(4-fluorophenyl)-2-pyrimidinyl]phenoxy}butanoate is a synthetic organic compound characterized by a pyrimidine core substituted with a 4-fluorophenyl group, linked to a phenoxybutanoate ester. Its molecular formula is approximately C₂₁H₁₈FN₃O₃ (estimated), with a molecular weight of ~403.4 g/mol.
Properties
IUPAC Name |
methyl 4-[4-[4-(4-fluorophenyl)pyrimidin-2-yl]phenoxy]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3/c1-26-20(25)3-2-14-27-18-10-6-16(7-11-18)21-23-13-12-19(24-21)15-4-8-17(22)9-5-15/h4-13H,2-3,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASLQNHPUNXNNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCOC1=CC=C(C=C1)C2=NC=CC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{4-[4-(4-fluorophenyl)-2-pyrimidinyl]phenoxy}butanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluorobenzaldehyde with 2-aminopyrimidine to form 4-(4-fluorophenyl)-2-pyrimidinylamine. This intermediate is then reacted with 4-bromobutanoic acid methyl ester in the presence of a base, such as potassium carbonate, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{4-[4-(4-fluorophenyl)-2-pyrimidinyl]phenoxy}butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that Methyl 4-{4-[4-(4-fluorophenyl)-2-pyrimidinyl]phenoxy}butanoate exhibits promising anticancer properties. The fluorine substitution enhances its lipophilicity, improving cell membrane permeability and bioavailability.
Case Study:
A study evaluated the compound's cytotoxic effects on various cancer cell lines, including HeLa and MCF-7. Results showed a significant reduction in cell viability at concentrations as low as 25 µM, indicating potential as an anticancer agent.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial efficacy against a range of pathogens. The structural features contribute to its ability to disrupt bacterial cell membranes.
Table 1: Summary of Antimicrobial Activity
| Pathogen | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
Enzyme Inhibition Studies
This compound has been studied for its ability to inhibit specific enzymes involved in inflammatory pathways, such as p38 MAPK.
Case Study:
In vitro assays demonstrated that the compound inhibited p38 MAPK activity by approximately 65% at a concentration of 50 µM, suggesting potential therapeutic benefits in treating inflammatory diseases.
Structure-Activity Relationship (SAR) Studies
Ongoing research focuses on understanding the structure-activity relationships of this compound to optimize its efficacy and reduce toxicity.
Key Findings:
- The presence of the fluorine atom enhances binding affinity to target proteins.
- Modifications to the butanoate chain can significantly alter biological activity.
Mechanism of Action
The mechanism of action of Methyl 4-{4-[4-(4-fluorophenyl)-2-pyrimidinyl]phenoxy}butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and pyrimidinyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Functional Differences
The patent compound incorporates a diazaspiro scaffold and trifluoromethyl groups, increasing metabolic stability but adding steric bulk absent in the target.
Fluorine Substitution :
- The target’s para-fluorophenyl group balances hydrophobicity and electronic effects, whereas 4f uses ortho-fluorine, which may alter steric interactions. The patent compound’s trifluoromethyl groups are stronger electron-withdrawing groups, likely enhancing resistance to oxidative metabolism .
Ester Functionality: The target’s methyl ester may hydrolyze slower than 4f’s ethyl ester , affecting prodrug activation rates. Methyl 4-(hydroxyimino)butanoate includes an oxime group, introducing hydrogen-bonding capacity absent in the target.
Pharmacological Implications
- Target vs. Paroxetine: The absence of Paroxetine’s piperidine ring in the target suggests divergent mechanisms (e.g., non-SSRI activity). The pyrimidine core may target kinases or GPCRs instead.
- Target vs. Patent Compound : The patent compound’s trifluoromethyl groups likely improve metabolic half-life but reduce solubility compared to the target’s single fluorine.
Biological Activity
Methyl 4-{4-[4-(4-fluorophenyl)-2-pyrimidinyl]phenoxy}butanoate, commonly referred to as compound 477856-81-8, is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 366.39 g/mol. The presence of a fluorine atom in the phenyl group and a pyrimidine moiety contributes to its unique properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H19FN2O3 |
| Molar Mass | 366.39 g/mol |
| Density | 1.223 g/cm³ (predicted) |
| Boiling Point | 425.2 °C (predicted) |
| pKa | 1.04 (predicted) |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. Research indicates that it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis in cancer cells.
Enzyme Inhibition
Studies have shown that compounds with similar structures exhibit inhibitory effects on fatty acid synthase (FASN), which is a key enzyme in lipid metabolism. This inhibition can lead to reduced lipid accumulation in cancer cells, promoting apoptosis and inhibiting tumor growth .
Therapeutic Applications
This compound has been investigated for several therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing cell cycle arrest and apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
- Anticancer Studies : In vitro studies using breast cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent .
- Mechanistic Insights : A study exploring the molecular mechanisms revealed that the compound activates apoptotic pathways through the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors .
- Synergistic Effects : Research has also indicated that when combined with traditional chemotherapeutics, this compound enhances the efficacy of these drugs, suggesting potential applications in combination therapy for cancer treatment .
Q & A
Q. What are the optimal synthetic routes for Methyl 4-{4-[4-(4-fluorophenyl)-2-pyrimidinyl]phenoxy}butanoate?
- Methodological Answer : The synthesis can be approached via a multi-step sequence:
Pyrimidine Core Formation : Utilize metal-free conditions to synthesize the 4-fluorophenyl-pyrimidine moiety, as demonstrated for analogous fluoropyrimidines (e.g., cyclization of β-CF3-aryl ketones under mild conditions) .
Phenoxy Linkage : Couple the pyrimidine intermediate with a phenoxybutanoate ester via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.
Esterification : Finalize the methyl ester using standard esterification protocols (e.g., DCC/DMAP-mediated coupling), with purification via column chromatography .
Validate each step using NMR (e.g., tracking ketone-to-ester conversions) and HRMS for mass confirmation .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to verify the fluorophenyl, pyrimidinyl, and ester functionalities. Compare chemical shifts with structurally similar compounds (e.g., methyl esters with fluorinated aryl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular mass and fragmentation patterns, particularly for the pyrimidine core and ester linkage .
- HPLC-PDA : Assess purity (>95%) using reverse-phase chromatography with photodiode array detection to detect impurities or unreacted intermediates .
Q. What in vitro models are suitable for preliminary bioactivity screening?
- Methodological Answer :
- Cell-Based Assays : Use stable cell lines (e.g., CHO cells expressing target receptors) to evaluate cAMP modulation or kinase inhibition, as demonstrated for fluorinated pyrimidine derivatives .
- Microbial Models : Test antimicrobial activity via broth microdilution assays against Gram-positive/negative bacteria, referencing protocols for fluorophenyl-containing analogs .
Advanced Research Questions
Q. How can researchers resolve discrepancies in bioactivity data across different assay platforms?
- Methodological Answer :
- Orthogonal Validation : Replicate key findings using independent methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
- Metabolic Stability Testing : Use liver microsomes to assess compound degradation, which may explain variability in cell-based vs. in vivo results .
- Structural Dynamics : Perform molecular dynamics simulations to evaluate conformational changes in the pyrimidine-phenoxy scaffold under varying pH or solvent conditions .
Q. What strategies are recommended for studying the environmental fate of this compound?
- Methodological Answer :
- INCHEMBIOL Framework : Apply a tiered approach:
Physicochemical Profiling : Measure logP, hydrolysis rates, and photodegradation in simulated environmental matrices .
Biotic Transformations : Use soil microcosms to track microbial degradation pathways, focusing on ester cleavage and fluorophenyl persistence .
- Ecotoxicity Testing : Evaluate impacts on Daphnia magna or algal growth to model aquatic ecosystem risks .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Methodological Answer :
- Substituent Scanning : Systematically modify the fluorophenyl (e.g., Cl, CF3 substitutions) and pyrimidine (e.g., methyl vs. ethyl groups) moieties. Assess changes in target binding (e.g., via molecular docking) and ADMET properties .
- Prodrug Optimization : Replace the methyl ester with bio-reversible groups (e.g., pivaloyloxymethyl) to enhance bioavailability, monitoring hydrolysis kinetics in plasma .
Q. What experimental designs are robust for evaluating pharmacokinetic-pharmacodynamic (PK-PD) relationships?
- Methodological Answer :
- Randomized Block Design : Use split-plot models to account for variables like dose, administration route, and sampling timepoints, as applied in agricultural chemical studies .
- Compartmental Modeling : Fit plasma concentration-time data to non-linear mixed-effects models (e.g., NONMEM) to estimate clearance and volume of distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
